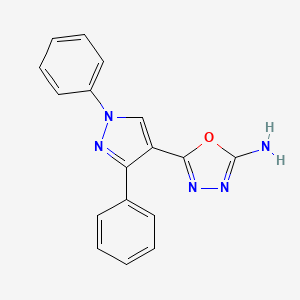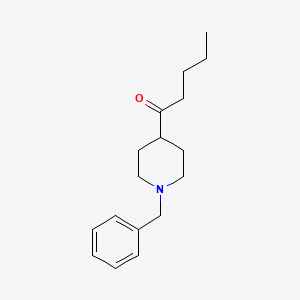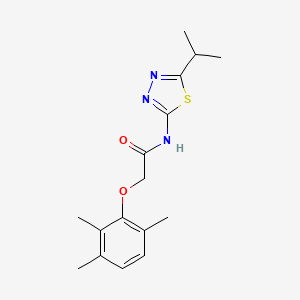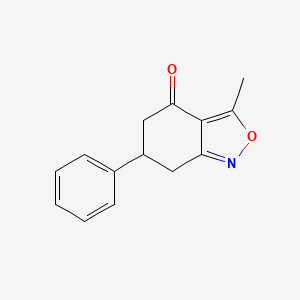
5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” is a novel derivative designed and synthesized as a potential cytotoxic agent . It has been used in in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with promising results .
Synthesis Analysis
The compound is synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involves multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of the compound is characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra . It comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The compound exhibits in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM . It has shown excellent cytotoxic activity compared to that of standard reference drug .Wissenschaftliche Forschungsanwendungen
Cytotoxic Agents for Cancer Therapy
This compound has been explored as a potential cytotoxic agent. Novel derivatives have been synthesized and tested for their ability to inhibit the proliferation of cancer cells, such as the human breast cancer cell line (MCF-7). Some derivatives have shown promising results, exhibiting cytotoxic activity with IC50 values that are competitive with standard drugs like cisplatin .
Antifungal Drug Development
The rise of multi-drug resistant strains of fungi, such as Candida, has necessitated the development of new antifungal drugs. Derivatives of this compound have been synthesized and evaluated for their antifungal activity. In vitro studies have shown that these derivatives can inhibit the growth of various Candida species, with some showing better activity than the reference drug fluconazole .
Molecular Modeling Studies
The compound’s derivatives have been used in molecular modeling studies to understand their interaction with biological targets. These studies help in predicting the binding affinity and activity of the compounds, which is crucial for drug design and development .
Pharmacological Screening
Pharmacological screening involves testing new compounds for a range of biological activities. The derivatives of this compound have been subjected to such screenings to determine their therapeutic potential and to identify the most promising candidates for further development .
ADME Profile Prediction
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is vital for drug development. The compound’s derivatives have been analyzed for their ADME properties to predict their behavior in biological systems and their suitability as drug candidates .
Synthesis of Novel Scaffolds
The compound serves as a starting point for the synthesis of novel scaffolds. These scaffolds can be used to create a variety of derivatives with potential applications in drug discovery and development. The synthesis processes aim to achieve high yields, compound purity, and structural diversity .
Wirkmechanismus
Target of Action
It has been found to exhibit cytotoxic activity against human breast cancer cell line (mcf-7) , suggesting that it may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
Given its cytotoxic activity, it is likely that it interacts with its targets to inhibit cell proliferation or induce cell death in cancer cells .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it affects pathways related to cell proliferation, survival, and apoptosis .
Pharmacokinetics
The compound’s cytotoxic activity against the mcf-7 cell line suggests that it is able to penetrate the cell membrane and exert its effects intracellularly .
Result of Action
The compound “5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” has been found to exhibit cytotoxic activity against the MCF-7 human breast cancer cell line . This suggests that the compound’s action results in decreased cell viability and potentially cell death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-17-20-19-16(23-17)14-11-22(13-9-5-2-6-10-13)21-15(14)12-7-3-1-4-8-12/h1-11H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQVMCQVJXPXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(O3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)



![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)

![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)
